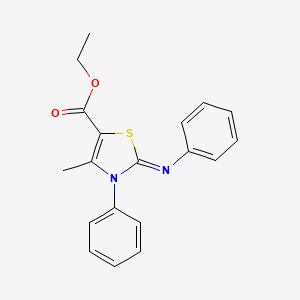

Ethyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

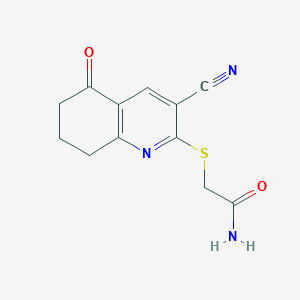

Ethyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate is a pharmaceutical intermediate . It is used in the preparation of the xanthine oxidase inhibitor febuxostat, which is used in the treatment of hyperuricaemia and gout . It is also used in the synthesis of novel thiazolyl α-aminophosphonates .

Synthesis Analysis

The synthesis of similar compounds involves the use of various reagents and conditions . For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate involved the addition of piperazine to a solution of the precursor compound and potassium carbonate in CHCl3 at room temperature .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . For instance, the 1H NMR spectrum of a related compound showed signals corresponding to various types of protons, including those of the thiazole ring and the aromatic ring .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively . For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized . For instance, a related compound had a melting point of 196–198 °C and was characterized by IR, 1H NMR, and 13C NMR spectroscopy .

Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized from this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes the compound a valuable resource in the development of new therapeutic agents .

Solar Cell Applications

The compound has potential applications in the development of perovskite solar cells . It is a potential competitor for finest perovskite solar cells embedded with Au nanospheres that possess a band offset (3.1 eV) with conversion-efficiency 24.84% .

Antifungal Medication

The compound can be used in the synthesis of antifungal medication . For example, abafungin, an antifungal medication used to suppress skin infections caused by various fungi, can be synthesized from this compound .

Synthesis of 1,3,4-Thiadiazole Scaffold

The compound can be used in the synthesis of 1,3,4-thiadiazole scaffold . 1,3,4-Thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .

Development of New Drug Molecules

The compound can be used in the development of new drug molecules . The indole nucleus, which can be synthesized from this compound, has been found in many important synthetic drug molecules .

Mecanismo De Acción

Target of Action

Ethyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate is a thiazole derivative. Thiazoles are known to have diverse biological activities . .

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on their specific chemical structure. Some thiazole derivatives are known to interact with enzymes or receptors in the body, leading to various biological effects

Safety and Hazards

The safety and hazards associated with similar compounds have been documented . For instance, ethyl 2-methyl-4-phenyl-1,3-thiazole-5-carboxylate has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Direcciones Futuras

The future directions for the research on similar compounds include the development of novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Propiedades

IUPAC Name |

ethyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-3-23-18(22)17-14(2)21(16-12-8-5-9-13-16)19(24-17)20-15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGIJPBLGHZXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2691793.png)

![(Z)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2691798.png)

![methyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2691800.png)

![8-[(2E)-2-butan-2-ylidenehydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2691805.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2691806.png)

amine](/img/structure/B2691807.png)

![(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2691811.png)

![4-[1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2691813.png)